

Ethyl 2-chloro-6-hydroxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-chloro-6-hydroxybenzoate*

Cat. No.: *B055314*

[Get Quote](#)

CAS Number: 112270-06-1

This technical guide provides an in-depth overview of **Ethyl 2-chloro-6-hydroxybenzoate**, a halogenated aromatic ester of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and explores its potential biological activities and applications based on available data for structurally related compounds.

Chemical and Physical Properties

Ethyl 2-chloro-6-hydroxybenzoate is a substituted aromatic compound with the molecular formula $C_9H_9ClO_3$.^[1] A summary of its key quantitative data is presented in Table 1.

Property	Value	Reference
CAS Number	112270-06-1	[1]
Molecular Formula	$C_9H_9ClO_3$	[1]
Molecular Weight	200.62 g/mol	
Purity	Typically $\geq 98\%$	

Note: Some physical properties like melting point, boiling point, and solubility are not readily available in the public domain for this specific compound and would require experimental

determination.

Synthesis of Ethyl 2-chloro-6-hydroxybenzoate

The synthesis of **Ethyl 2-chloro-6-hydroxybenzoate** is primarily achieved through the Fischer esterification of 2-chloro-6-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. This reaction is a standard method for the preparation of esters from carboxylic acids and alcohols.[\[2\]](#)

Experimental Protocol: Fischer Esterification

Materials:

- 2-chloro-6-hydroxybenzoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or other suitable organic solvent
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

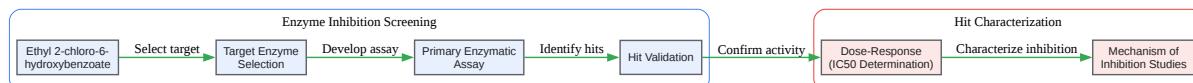
- Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-6-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops) to the mixture.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Work-up:
 - Allow the reaction mixture to cool to room temperature.
 - Remove the excess ethanol using a rotary evaporator.
 - Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
 - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.
 - Wash the organic layer with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent from the filtrate using a rotary evaporator to yield the crude **Ethyl 2-chloro-6-hydroxybenzoate**.
 - If necessary, the crude product can be further purified by column chromatography on silica gel.

Potential Biological Activities and Applications in Drug Development

While specific biological data for **Ethyl 2-chloro-6-hydroxybenzoate** is limited in publicly available literature, the biological activities of structurally similar substituted benzoates and

related compounds suggest potential areas of interest for researchers.


Antimicrobial Activity

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity.^[3] Studies have shown that some of these compounds exhibit potential against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.^[3] The presence of the chloro and hydroxyl groups on the benzene ring of **Ethyl 2-chloro-6-hydroxybenzoate** may contribute to its potential as an antimicrobial agent. Further screening against a panel of pathogenic bacteria and fungi would be necessary to determine its specific activity.

Enzyme Inhibition

Substituted benzoates have been investigated as inhibitors of various enzymes. For instance, a compound containing a sulfonamidobenzamide core, which includes a substituted ethyl benzoate moiety, has been identified as an inhibitor of biotin carboxylase, an essential enzyme in fatty acid synthesis in bacteria.^{[4][5][6][7]} This suggests that **Ethyl 2-chloro-6-hydroxybenzoate** could be explored as a potential inhibitor of enzymes with complementary binding sites.

The general workflow for screening a compound like **Ethyl 2-chloro-6-hydroxybenzoate** for enzyme inhibitory activity is depicted below.

[Click to download full resolution via product page](#)

General workflow for enzyme inhibition screening.

Spectroscopic Data

Detailed spectroscopic data for **Ethyl 2-chloro-6-hydroxybenzoate** is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, hydroxyl, and ester groups.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with chemical shifts influenced by the substituents), and the two carbons of the ethyl group.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Conclusion

Ethyl 2-chloro-6-hydroxybenzoate is a readily synthesizable compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct biological data is currently scarce, the activities of structurally related compounds suggest that it may possess interesting antimicrobial or enzyme-inhibitory properties. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers interested in exploring the therapeutic potential of this and similar molecules. Further experimental validation is necessary to fully elucidate its biological profile and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Ethyl 2-chloro-6-hydroxybenzoate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055314#ethyl-2-chloro-6-hydroxybenzoate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com